molecular formula C17H15ClN2O4S B2780188 N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide CAS No. 941918-35-0

N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide

Cat. No. B2780188
CAS RN: 941918-35-0
M. Wt: 378.83
InChI Key: JPCMZOICDBXYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as GSK-J4 and is a selective inhibitor of the histone demethylase JMJD3.

Scientific Research Applications

Anticonvulsant and Benzodiazepine Receptor Agonism

A study on novel 4-thiazolidinone derivatives, including those related to the benzothiazolyl group, revealed their potential as agonists of benzodiazepine receptors. These compounds were synthesized and evaluated for their anticonvulsant activities, showing considerable efficacy in electroshock and pentylenetetrazole-induced convulsion tests. Some compounds demonstrated significant sedative-hypnotic activity without impairing learning and memory, suggesting the involvement of benzodiazepine receptors in their pharmacological properties (Faizi et al., 2017).

Calcium Antagonistic Activity

Research on benzothiazoline derivatives, structurally related to N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide, highlighted their calcium antagonistic activity. These compounds exhibited potent in vitro Ca2+ antagonistic activity, with specific derivatives showing dual inhibition of fast Na+ and slow Ca2+ inward channels, offering a potential for developing long-acting hypotensive agents (Yamamoto et al., 1988).

Antibacterial Applications

The antibacterial applications of benzothiazole derivatives were explored through the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes. These compounds exhibited significant antibacterial activities against various strains, including Escherichia coli and Staphylococcus aureus, demonstrating their potential as effective antibacterial agents (Obasi et al., 2017).

Antitumor Activities

The antitumor activities of benzothiazole derivatives were investigated, focusing on their potential as anticancer agents. New derivatives bearing different heterocyclic rings were synthesized and evaluated for their antitumor activities against various human tumor cell lines. Some compounds showed considerable anticancer activity, indicating the therapeutic potential of benzothiazole derivatives in cancer treatment (Yurttaş et al., 2015).

Antiviral Properties

A series of 5-chlorobenzotriazole derivatives, structurally related to N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide, were designed and synthesized for their antiviral properties. The compounds exhibited promising antiviral activities against a range of RNA and DNA viruses, with specific derivatives showing potent activity comparable to reference drugs, suggesting their potential as lead compounds for antiviral drug development (Ibba et al., 2018).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c1-22-12-6-9(7-13(23-2)15(12)24-3)17(21)20-11-5-4-10(18)14-16(11)25-8-19-14/h4-8H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCMZOICDBXYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide

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